molecular formula C16H12ClN3O3 B1676132 Meclonazepam CAS No. 58662-84-3

Meclonazepam

Número de catálogo: B1676132
Número CAS: 58662-84-3
Peso molecular: 329.74 g/mol
Clave InChI: LMUVYJCAFWGNSY-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Meclonazepam interacts with various enzymes and proteins in the body. It is metabolized primarily in the liver, with the main metabolites found in human urine being amino-meclonazepam and acetamido-meclonazepam . These metabolites suggest that this compound undergoes N-dealkylation and nitro reduction, similar to other nitro-containing benzodiazepines such as clonazepam .

Cellular Effects

This compound has several effects on cellular processes. It influences cell function by interacting with GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. As a benzodiazepine, this compound enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. By binding to the benzodiazepine site on the GABA receptor, this compound increases the frequency of the chloride channel opening within the receptor complex, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . This suggests that the metabolic activity and the resulting effects of this compound can vary significantly under different conditions. More detailed studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound can successfully cure parasitic infections with a single dose of at least 0.3 mg/kg, but clinical tolerance was limited by severe adverse drug effects including drowsiness, dizziness, slurred speech, ataxia, muscle weakness, reduced mental alertness, and lateral nystagmus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, undergoing processes such as N-dealkylation and nitro reduction . The main metabolites, amino-meclonazepam and acetamido-meclonazepam, suggest interactions with various enzymes during metabolism .

Métodos De Preparación

La síntesis del meclonazepam implica la formación de una estructura central de benzodiazepina. Una ruta sintética común incluye la reacción del cloruro de 2-clorobenzoílo con metilamina para formar 2-clorobenzamida. Este intermedio se hace reaccionar luego con cloruro de 2-nitrobencilo para formar el compuesto nitro correspondiente, que se cicla para formar el núcleo de benzodiazepina. El paso final implica la reducción del grupo nitro para formar this compound .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Schistosomiasis Treatment

Meclonazepam has been identified as a promising candidate for the treatment of schistosomiasis, particularly against Schistosoma mansoni and Schistosoma haematobium. Initial evaluations indicated that this compound effectively induces paralysis and kills juvenile worms, a significant advantage over the current frontline therapy praziquantel, which is less effective against immature stages of the parasite .

Structural Modifications and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its therapeutic index while reducing sedative side effects. Modifications at various positions on the benzodiazepine ring have yielded compounds that maintain antiparasitic activity but exhibit lower sedation potential. For instance, derivatives such as MYM-V-56 and MYM-III-10 have shown promise in preclinical models, demonstrating comparable efficacy to this compound with reduced CNS activity .

Clinical Trials

This compound was evaluated in clinical trials where it demonstrated curative effects against schistosomiasis; however, its development was hindered by dose-limiting side effects such as drowsiness and muscle weakness. These adverse reactions are typical of benzodiazepines due to their action on the central nervous system .

Animal Studies

In murine models, this compound treatment resulted in a significant shift of adult worms from the mesenteric vasculature to the liver, indicating effective targeting of the parasites. The studies showed that after treatment with this compound, 100% of adult worms were found in the liver, demonstrating its efficacy in clearing infections .

Comparative Efficacy

A comparison table summarizing the efficacy of this compound and its derivatives against schistosomiasis is presented below:

CompoundEfficacy Against Juvenile WormsSedative EffectsNotes
This compoundYesHighOriginal compound with significant CNS activity
MYM-V-56YesLowModified for reduced sedation
MYM-III-10YesLowEnhanced therapeutic index

Actividad Biológica

Meclonazepam (MCLZ), a benzodiazepine derivative, has garnered attention for its potential as an antischistosomal agent, particularly against Schistosoma mansoni and Schistosoma haematobium. Discovered in the 1970s, MCLZ was initially sidelined due to significant sedative side effects. However, recent studies have highlighted its biological activity, particularly its efficacy in treating schistosomiasis, a neglected tropical disease affecting over 200 million people worldwide.

This compound's mechanism involves inducing apoptosis in schistosome parasites through the activation of pro-apoptotic caspases. Research indicates that MCLZ can cause extensive tegument damage and directly kill parasites, demonstrating a rapid action within hours of administration. In rodent models, MCLZ treatment results in a significant shift of adult worms from the mesenteric vasculature to the liver, indicating paralysis and death of the parasites .

Key Findings:

  • Caspase Activation : High levels of caspase activity were detected three hours post-treatment with MCLZ, indicating its pro-apoptotic effects on schistosomes .
  • Efficacy Against Drug-Resistant Strains : MCLZ remains effective against praziquantel-resistant strains of schistosomes, presenting it as a potential alternative treatment option .

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound has been explored to understand its biological efficacy better. The amide moiety is identified as a critical pharmacophoric unit for the schistosomicidal activity of benzodiazepines. Substitutions on this moiety can significantly affect the drug's activity and side effects .

Compound Key Features Efficacy Against Schistosomiasis
This compound (MCLZ)Amide moiety critical for activity; sedative effects notedEffective against S. mansoni and S. haematobium
Praziquantel (PZQ)Broad-spectrum efficacy; resistance reportedHigh cure rates but resistance issues

Clinical Trials and Case Studies

A small-scale human trial demonstrated that while MCLZ effectively cured infections with S. mansoni and S. haematobium, it also led to pronounced sedation at therapeutic doses. This highlights the need for further research into mitigating these side effects while maintaining efficacy .

In animal studies, MCLZ was administered at doses of 100 mg/kg, resulting in a complete shift of worms to the liver within three hours post-treatment. This rapid action underscores its potential as an effective therapy for schistosomiasis .

Comparative Analysis with Praziquantel

While praziquantel remains the frontline treatment for schistosomiasis, reports of treatment failures and emerging resistance necessitate alternative therapies like MCLZ. Unlike praziquantel, which primarily affects adult worms, MCLZ demonstrates efficacy against juvenile stages as well .

Propiedades

IUPAC Name

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUVYJCAFWGNSY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207366
Record name Meclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58662-84-3
Record name Meclonazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58662-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meclonazepam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MECLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

35 g of the foregoing propionoanilide are heated to reflux in 40 ml of glacial acetic acid and 200 ml of absolute toluene for 15 minutes. The residue obtained after distillation of the solvent is treated with methylene chloride and 10% sodium bicarbonate solution. The methylene chloride solution is washed twice with 10% sodium bicarbonate solution and once with water, dried over sodium sulfate, filtered and concentrated. The residue is taken up in benzene, some racemate formed crystallising out and being filtered off. The benzene solution is evaporated and the residue crystallised from ether to give (+)-5-(o-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one which melts at 198°-200° C and exhibits a rotation of [α]25D =+252.1° (in methylene chloride, 1%).
Name
propionoanilide
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclonazepam
Reactant of Route 2
Meclonazepam
Reactant of Route 3
Meclonazepam
Reactant of Route 4
Meclonazepam
Reactant of Route 5
Meclonazepam
Reactant of Route 6
Meclonazepam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.